molecular formula C15H21FN4O2 B12760502 1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine CAS No. 80712-24-9

1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine

Cat. No.: B12760502
CAS No.: 80712-24-9
M. Wt: 308.35 g/mol
InChI Key: JUNZCZVONGDGAF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H and ¹³C NMR spectra can be inferred from structural analogs:

  • ¹H NMR :
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet, N–CH₂–CH₂–N).
    • 3-Fluorophenyl protons: δ 6.8–7.5 ppm (multiplet, aromatic C–H).
    • Methyl groups: δ 1.2–1.5 ppm (singlet, N–CH₃).
  • ¹³C NMR :
    • Carbonyl carbons: δ 165–175 ppm (C=O).
    • Fluorinated aromatic carbon: δ 162 ppm (C–F coupling).

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch : 3300–3500 cm⁻¹ (urea groups).
  • C=O stretch : 1650–1750 cm⁻¹ (allophanoyl carbonyls).
  • C–F stretch : 1100–1250 cm⁻¹.

Mass Spectrometry

Fragmentation patterns under electron ionization conditions:

  • Base peak at m/z 309.17 ([M+H]+).
  • Key fragments: m/z 165 (piperazine ring cleavage), m/z 122 (3-fluorophenyl ion).

UV-Vis Spectroscopy

The 3-fluorophenyl chromophore absorbs at λₘₐₓ ≈ 260 nm (π→π* transition), with minor bathochromic shifts in polar solvents.

Computational Chemistry Insights

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-31G(d) level reveals:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability.
  • Electrostatic potential : Negative charge localization on fluorine and carbonyl oxygens, suggesting nucleophilic attack sites.

Molecular Orbital Analysis

  • HOMO : Localized on the piperazine nitrogen lone pairs and aromatic π-system.
  • LUMO : Dominated by the allophanoyl carbonyl antibonding orbitals.

Solvation Effects

Polarizable continuum model (PCM) simulations predict increased dipole moments in aqueous environments (μ = 8.2 Debye vs. 5.6 Debye in vacuum), aligning with its moderate solubility in polar solvents.

Properties

CAS No.

80712-24-9

Molecular Formula

C15H21FN4O2

Molecular Weight

308.35 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-4-(3-fluorophenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H21FN4O2/c1-17(2)14(21)18(3)15(22)20-9-7-19(8-10-20)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3

InChI Key

JUNZCZVONGDGAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • The piperazine ring is typically synthesized or obtained commercially.
  • The 3-fluorophenyl substituent is introduced via nucleophilic substitution or coupling reactions.
  • A common method involves reacting piperazine with 3-fluorophenyl halides or derivatives under controlled conditions.

Synthetic Route Example

  • Nucleophilic Aromatic Substitution: Piperazine reacts with 3-fluorobromobenzene or 3-fluorochlorobenzene in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–120 °C).
  • Catalytic Coupling: Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed using 3-fluorophenyl halides and piperazine with suitable ligands and bases.

Notes on Selectivity and Yield

  • The reaction conditions are optimized to favor mono-substitution at the piperazine nitrogen to avoid over-alkylation.
  • Yields typically range from 60% to 85% depending on the method and purification steps.

Preparation of 2,4,4-Trimethylallophanoyl Chloride (Acylating Agent)

  • The 2,4,4-trimethylallophanoyl moiety is introduced as an acid chloride derivative to facilitate acylation.
  • Preparation involves chlorination of 2,4,4-trimethylallophanic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
  • The acid chloride is purified by distillation or recrystallization under anhydrous conditions to prevent hydrolysis.

Acylation of 1-(3-Fluorophenyl)piperazine

Reaction Conditions

  • The acylation is performed by reacting 1-(3-fluorophenyl)piperazine with 2,4,4-trimethylallophanoyl chloride in an inert solvent such as dichloromethane or chloroform.
  • A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction is typically carried out at low temperatures (0–5 °C) initially, then allowed to warm to room temperature to complete the reaction.

Purification

  • The crude product is washed with aqueous acid and base to remove impurities.
  • Final purification is achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Summary of Preparation Steps in Table Format

Step Reactants/Intermediates Conditions Notes
1 Piperazine + 3-fluorophenyl halide Base (K₂CO₃), DMF, 80–120 °C Mono-substitution, 60–85% yield
2 2,4,4-Trimethylallophanic acid + SOCl₂ Reflux, anhydrous conditions Formation of acid chloride
3 1-(3-Fluorophenyl)piperazine + acid chloride DCM, triethylamine, 0–25 °C Acylation, followed by purification

Research Findings and Optimization Notes

  • The use of organic bases during acylation prevents side reactions and improves yield.
  • Solvent choice impacts reaction rate and purity; dichloromethane is preferred for acylation due to its inertness and ease of removal.
  • The initial formation of the piperazine intermediate via nucleophilic aromatic substitution is sensitive to temperature and base strength; milder conditions reduce by-products.
  • Alternative catalytic methods (e.g., palladium-catalyzed amination) offer higher selectivity but require expensive catalysts and ligands.
  • The acid chloride preparation must be strictly anhydrous to avoid hydrolysis and ensure high reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl ring or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated or reduced carbonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity to affect cellular signaling.

Comparison with Similar Compounds

Key Observations :

  • The 3-fluorophenyl group in the target compound is distinct from the 4-fluorophenyl or bis(4-fluorophenyl) groups in GBR analogs, which may alter selectivity for neurotransmitter transporters .

Dopamine Transporter (DAT) Affinity

  • Compound 33 () : Exhibits DAT affinity comparable to GBR 12909 (Ki = 0.8 nM) with improved SERT selectivity (DAT/SERT ratio > 100) due to its 3-fluorophenyl and benzhydryloxyethyl groups .
  • The allophanoyl group may reduce CNS penetration compared to GBR derivatives due to increased polarity.

Cytotoxicity (Cancer Cell Lines)

  • Derivatives 5a–g () : Show significant cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells (IC₅₀ = 2–10 μM). Activity correlates with electron-withdrawing substituents on the benzoyl group .
  • Target Compound: No cytotoxicity data reported, but the 2,4,4-trimethylallophanoyl group’s steric bulk may limit interactions with cellular targets compared to planar benzoyl derivatives.

Biological Activity

1-(3-Fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C15H21FN4O2C_{15}H_{21}FN_{4}O_{2}, and it is characterized by a piperazine core substituted with a fluorophenyl group and a trimethylallophanoyl moiety. This compound is primarily studied for its interactions with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition.

The biological activity of this compound is largely attributed to its ability to interact with monoamine oxidase (MAO) enzymes. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic implications for conditions like depression and neurodegenerative diseases.

Enzyme Inhibition Studies

Research indicates that derivatives of piperazine, including the compound , exhibit varying degrees of inhibition against MAO-A and MAO-B. For instance, studies have shown that certain piperazine derivatives can selectively inhibit MAO-B with high potency. The selectivity and potency of these compounds are essential for minimizing side effects associated with non-selective MAO inhibitors.

Table 1: Summary of Inhibitory Potency

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T61.570.013120.8
T34.190.039107.4
This compoundTBDTBDTBD

Note: TBD indicates that specific values for this compound require further investigation.

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of piperazine derivatives on healthy fibroblast cell lines. For example, while some derivatives displayed significant cytotoxicity at higher concentrations, others like T6 showed no cytotoxic effects even at elevated doses. This suggests that modifications to the piperazine structure can lead to compounds with favorable safety profiles.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cytotoxic Effect
T327.05High
T6120.6None
This compoundTBDTBD

Case Studies

A study published in Nature examined the effects of various piperazine derivatives on MAO activity and their potential as therapeutic agents for neurodegenerative diseases. The results indicated that compounds with specific substitutions on the piperazine ring could enhance selectivity for MAO-B over MAO-A, thereby reducing side effects associated with non-selective inhibition.

In another case study focusing on the synthesis and biological evaluation of piperazine derivatives, researchers found that certain modifications could lead to improved binding affinity and selectivity towards MAO-B. This highlights the importance of structure-activity relationship (SAR) studies in developing new therapeutic agents.

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